molecular formula C12H21NO3 B2982817 Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate CAS No. 1824285-65-5

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate

Cat. No. B2982817
CAS RN: 1824285-65-5
M. Wt: 227.304
InChI Key: PTPPKADCFXIVCT-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate is 1S/C12H21NO3/c1-5-9-6-7-10 (14)8-13 (9)11 (15)16-12 (2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate has a molecular weight of 227.3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Stereoselective Synthesis

  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses. These compounds can react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. The Mitsunobu reaction followed by alkaline hydrolysis affords trans isomers of these compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis and Characterization

  • Tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, leading to Schiff base compounds. These compounds are characterized using various spectroscopic methods and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Intermediate in Drug Synthesis

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient approach to synthesize this compound involves several steps starting from 4-methylpyridinium (Chen Xin-zhi, 2011).

Piperidine Derivative Synthesis

  • Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can lead to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds can undergo cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Molecular Structure Analysis

Crystallographic Studies

  • X-ray studies on tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its derivatives reveal insights into molecular packing driven by strong hydrogen bonds, contributing to the understanding of the crystal structure of these compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Dendritic Macromolecules Synthesis

  • Tert-butyl esters, including tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate, are used in synthesizing phenylacetylene dendrimers. These dendrimers, upon transformation to carboxylic acids, show solubility characteristics orthogonal to the tert-butyl esters (Pesak, Moore, & Wheat, 1997).

Asymmetric Synthesis

  • Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis, demonstrating its versatility in preparing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

properties

IUPAC Name

tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-6-7-10(14)8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPPKADCFXIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate

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